4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, which includes a cyano group, an ethoxybenzo[d]thiazole moiety, and a pyridin-3-ylmethyl group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the ethoxy group: This can be done through etherification reactions.
Formation of the benzamide core: This involves the reaction of the benzo[d]thiazole derivative with an appropriate benzoyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridine moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The cyano group and the benzamide core are often involved in binding interactions with the target, while the ethoxybenzo[d]thiazole and pyridin-3-ylmethyl groups may enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
The unique combination of functional groups in 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group, in particular, may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-6-3-7-20-21(19)26-23(30-20)27(15-17-5-4-12-25-14-17)22(28)18-10-8-16(13-24)9-11-18/h3-12,14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRCFVPHHYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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